5-Bromobenzene-1,2,3-triol
Overview
Description
5-Bromobenzene-1,2,3-triol is an organic compound with the molecular formula C6H5BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzene-1,2,3-triol can be achieved through several methods. One common approach involves the bromination of benzene-1,2,3-triol. This reaction typically uses bromine or N-bromo succinimide as the brominating agent in the presence of an acidic catalyst . The reaction conditions often include a suitable solvent and controlled temperature to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form benzene-1,2,3-triol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-1,2,3-benzenetriol quinone.
Reduction: Formation of benzene-1,2,3-triol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromobenzene-1,2,3-triol depends on its chemical reactivity. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These properties enable the compound to interact with various molecular targets and pathways, influencing biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3-triol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chlorobenzene-1,2,3-triol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodobenzene-1,2,3-triol: Contains an iodine atom, which can influence its reactivity and applications.
Uniqueness
5-Bromobenzene-1,2,3-triol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromobenzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWULQSPPFVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-75-4 | |
Record name | 5-Bromobenzene-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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